molecular formula C11H16OS B8361143 1-(4-Isobutyl-3-methyl-thiophen-2-yl)ethanone

1-(4-Isobutyl-3-methyl-thiophen-2-yl)ethanone

Cat. No. B8361143
M. Wt: 196.31 g/mol
InChI Key: XAHVNSLQCRVJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isobutyl-3-methyl-thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C11H16OS and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Isobutyl-3-methyl-thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isobutyl-3-methyl-thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-[3-methyl-4-(2-methylpropyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C11H16OS/c1-7(2)5-10-6-13-11(8(10)3)9(4)12/h6-7H,5H2,1-4H3

InChI Key

XAHVNSLQCRVJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1CC(C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-isobutyl-3-methyl-thiophene-2-carboxylic acid (2.44 g, 12.3 mmol) in diethyl ether (50 mL), a solution of methyllithium (23.1 mL, 1.6 M solution in diethyl ether) is slowly added at 20-23° C. The resulting suspension is stirred at rt for 30 min before another portion of methyllithium (2.3 mL) is added. Stirring is continued for further 30 min before the mixture is poured into vigorously stirred 1 N. aq. NH4Cl (400 mL). The organic phase is separated and the aq. phase is extracted again with diethyl ether. The combined organic extracts are dried over Na2SO4, filtered and evaporated to leave 1-(4-isobutyl-3-methyl-thiophen-2-yl)ethanone (2.34 g) as pale yellow oil; LC-MS: tR=1.03 min, [M+1]=197.20; 1H NMR (CDCl3): δ7.08 (s, 1H), 2.52 (s, 3H), 2.46 (s, 3H), 2.42 (d, J=7.0 Hz, 2H), 1.82 (m, J=7.0 Hz, 1H), 0.92 (d, J=6.4 Hz, 6H).
Name
4-isobutyl-3-methyl-thiophene-2-carboxylic acid
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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